5-Bromo-6-fluoro-1H-indole-3-carbonitrile
Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and their application as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Synthesis Analysis
Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . This method decreases the deployment of solvents and energy essential for the purification of intermediates .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
One research approach involves synthesizing aminoindolo[2,1-a]isoquinoline-5-carbonitriles from indoles like 5-bromo-6-fluoro-1H-indole-3-carbonitrile, demonstrating the compound's utility in creating complex molecular structures (Kobayashi, Ezaki, Hanioka, & Nozawa, 2015).
Molecular Interactions and Structure Analysis
The compound's molecular structure and interactions can be analyzed through various methods such as Hirshfeld surface analysis and density functional theory (DFT), providing insights into its electronic and structural properties (Barakat, Soliman, Ghabbour, Ali, Al-Majid, Zarrouk, & Warad, 2017).
Applications in Drug Research
Progesterone Receptor Modulation
In drug research, analogs of 5-bromo-6-fluoro-1H-indole-3-carbonitrile, such as oxindole derivatives, have been explored for progesterone receptor modulation, suggesting potential applications in female healthcare like contraception and breast cancer treatment (Fensome et al., 2008).
Cytotoxic Evaluation for Cancer Treatment
Novel compounds synthesized from indoles, including 5-bromo-6-fluoro-1H-indole-3-carbonitrile, have been evaluated for their cytotoxic activities against various human cancer cell lines, highlighting the compound's relevance in developing anticancer agents (Radwan, Alminderej, & Awad, 2020).
Serotonin Transporter Imaging
Derivatives of the compound have been designed for imaging serotonin transporters using positron emission tomography (PET), suggesting its application in neurological research and diagnostics (Funke, Fischer, Hiller, Scheunemann, Deuther-Conrad, Brust, & Steinbach, 2008).
Future Directions
properties
IUPAC Name |
5-bromo-6-fluoro-1H-indole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrFN2/c10-7-1-6-5(3-12)4-13-9(6)2-8(7)11/h1-2,4,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLHBYHWISGVDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)NC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-fluoro-1H-indole-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.